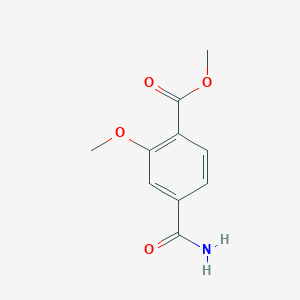

rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans (Rt-CMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, which means that it has two different molecular structures that can exist in the same environment. Rt-CMP has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Rt-CMP has been studied for its potential use in drug development. It has been found to have antimicrobial activity, and has been studied for its potential use in treating bacterial infections. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, Rt-CMP has been studied for its potential use in the treatment of neurological diseases, such as Alzheimer's and Parkinson's.

Mécanisme D'action

Rt-CMP works by binding to certain receptors in the body, which causes a change in the biochemical and physiological processes of the body. Specifically, Rt-CMP binds to the serotonin receptor 5-HT2A, which is involved in the regulation of neuronal excitability. By binding to this receptor, Rt-CMP can modulate the activity of neurons, which can lead to a variety of effects, such as an increase in dopamine levels in the brain.

Biochemical and Physiological Effects

Rt-CMP has been found to have a variety of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to increased alertness and focus. Additionally, it has been found to have an anxiolytic effect, which can lead to a reduction in anxiety. It has also been found to have an anti-inflammatory effect, which can lead to a reduction in inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

Rt-CMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be produced in large quantities. Additionally, it is non-toxic, which makes it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its effects can vary depending on the concentration and dosage used.

Orientations Futures

Rt-CMP has potential for use in a variety of medical applications. For example, it could be used to treat bacterial infections, cancer, and neurological diseases. Additionally, it could be used to develop new drugs, as it has been found to have a variety of biochemical and physiological effects. Additionally, further research could be done to explore the potential of Rt-CMP to treat other diseases and disorders. Finally, further research could be done to explore the potential of Rt-CMP to be used in combination with other drugs or treatments to enhance their effectiveness.

Méthodes De Synthèse

Rt-CMP can be synthesized using a variety of methods. The most common method is via a condensation reaction between cyanomethyl piperidine and tert-butyl alcohol. This reaction is catalyzed by an acid and produces a racemic mixture of Rt-CMP. Other methods of synthesis include the use of a Grignard reagent and a base-catalyzed reaction.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans involves the protection of the hydroxyl group, followed by the addition of the cyanomethyl group and the subsequent removal of the protecting group. The carboxylate group is then esterified with tert-butyl and the stereochemistry is controlled through the use of a chiral auxiliary.", "Starting Materials": [ "4-hydroxypiperidine", "tert-butyl bromoacetate", "sodium cyanide", "triethylamine", "acetic anhydride", "p-toluenesulfonic acid", "methyl tert-butyl ether", "dichloromethane", "sodium bicarbonate", "magnesium sulfate", "ethanol" ], "Reaction": [ "Protection of the hydroxyl group with acetic anhydride and p-toluenesulfonic acid in dichloromethane", "Addition of the cyanomethyl group using sodium cyanide and triethylamine in methyl tert-butyl ether", "Removal of the protecting group with sodium bicarbonate in water", "Esterification of the carboxylate group with tert-butyl bromoacetate in dichloromethane", "Control of stereochemistry through the use of a chiral auxiliary, such as (R)-2,2-dimethyl-1,3-dioxolane-4-methanol", "Workup and purification using magnesium sulfate and ethanol" ] } | |

Numéro CAS |

1903986-47-9 |

Nom du produit |

rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans |

Formule moléculaire |

C12H20N2O3 |

Poids moléculaire |

240.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.